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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)pyridin-3-
amine, a fluorinated arylpyridine derivative of significant interest in medicinal chemistry. The
document details its chemical identity, including its IUPAC name and structural properties. A
plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is outlined, complete
with a detailed experimental protocol. The guide also summarizes the characteristic spectral
data for the compound. Furthermore, the potential biological activities of 5-(3-
Fluorophenyl)pyridin-3-amine are discussed in the context of related aminopyridine and
arylpyridine structures, which have demonstrated notable anticancer and antimicrobial
properties. This whitepaper serves as a foundational resource for researchers engaged in the
synthesis, characterization, and evaluation of novel pyridine-based compounds for therapeutic
applications.

Chemical Identity and Properties
The formal IUPAC name for the compound is 5-(3-Fluorophenyl)pyridin-3-amine.
While specific experimental data for this compound is not readily available in the public domain,

the following table summarizes the predicted and known properties of closely related
aminopyridine compounds to provide an estimated profile.
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Property Value Source
Molecular Formula C11H9FN-2
Molecular Weight 188.20 g/mol
Based on 5-Amino-3-
Predicted Boiling Point ~325.9+£42.0°C o
fluoropyridine
) ) Based on 5-Amino-3-
Predicted Density ~1.299 + 0.06 g/cm3 o
fluoropyridine
_ Based on 5-Amino-3-
Predicted pKa ~3.20+£0.10

fluoropyridine

Expected to be a solid at room  General property of similar

Appearance . .
temperature aromatic amines

Synthesis and Experimental Protocol

The synthesis of 5-(3-Fluorophenyl)pyridin-3-amine can be effectively achieved through a
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for
the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3] A
proposed synthetic pathway is illustrated below.

Proposed Synthetic Scheme

The reaction involves the coupling of 5-bromo-pyridin-3-amine with (3-fluorophenyl)boronic acid
in the presence of a palladium catalyst and a base.
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Reactants

5-Bromo-pyridin-3-amine (3-Fluorophenyl)boronic acid

Reagents

— Pd(PPhs)s —

Naz2COs or K3POa

Dioxane/Water
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Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(3-Fluorophenyl)pyridin-3-
amine.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-
Miyaura cross-coupling reactions involving aminopyridines.[1][2][3]

Materials:
e 5-Bromo-pyridin-3-amine

e (3-Fluorophenyl)boronic acid
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o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]

e Potassium carbonate (K2COs) or Sodium Carbonate (Na2COs)
e 1,4-Dioxane

» Deionized water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

e To areaction vessel, add 5-bromo-pyridin-3-amine (1.0 eq.), (3-fluorophenyl)boronic acid
(1.2 eq.), and potassium carbonate (2.0 eq.).

o Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
e Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.
 To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

e Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
 Dilute the mixture with ethyl acetate and wash with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(3-
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Fluorophenyl)pyridin-3-amine.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a series of
analytical techniques.

s e s T = G - G S —

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 5-(3-Fluorophenyl)pyridin-3-amine.

Spectral Data Analysis

While specific spectra for 5-(3-Fluorophenyl)pyridin-3-amine are not publicly available, the
expected spectral characteristics can be inferred from the known properties of primary aromatic
amines and fluorinated aromatic compounds.[4][5][6]
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Technique Expected Observations

Aromatic protons of the pyridine and phenyl
rings would appear in the range of 6 7.0-8.5

1H NMR g !op g _
ppm. The amine protons would likely appear as

a broad singlet.

Aromatic carbons would be observed in the

range of 6 110-160 ppm. The carbon attached
13C NMR _ o

to the fluorine atom would show a characteristic

coupling (*JC-F).

A singlet or a multiplet in the typical range for an
19F NMR g | p typ g
aryl fluoride.

Characteristic N-H stretching bands for a
primary amine around 3300-3500 cm™! (two

IR Spectroscopy bands). C-N stretching for an aromatic amine
around 1250-1335 cm~1. C-F stretching band.[4]

(5161071

The molecular ion peak (M+) would be expected
M Spect . at m/z 188.07. Fragmentation patterns would
ass Spectrometr
P Y likely involve the loss of HCN or NH2z from the

pyridine ring.[8]

Potential Biological Activity

Derivatives of aminopyridine and arylpyridine are known to exhibit a wide range of biological
activities.[9] The presence of a fluorine atom can often enhance metabolic stability and binding
affinity of drug candidates.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine derivatives.[10][11][12]
[13] Some related compounds have shown significant inhibitory activity against various cancer
cell lines. For instance, certain imamine-1,3,5-triazine derivatives containing a pyridin-3-yl
moiety have demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer
cells with ICso values as low as 6.25 pM.[10] The structural motif of 5-(3-
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Fluorophenyl)pyridin-3-amine makes it a candidate for investigation as a kinase inhibitor, a
common mechanism of action for many anticancer drugs.

Compound Class Cancer Cell Line Activity (ICso) Reference

Imamine-1,3,5-triazine

o MDA-MB-231 6.25 uM [10]
derivatives
5-Aryl-1,2,4-triazol-3- SNB-75 (CNS PGI of 41.25% at 10-3 (141
amine analogs Cancer) M

Antimicrobial Activity

Fluorinated aminopyridine derivatives have also been investigated for their antimicrobial
properties.[9][15][16][17] Studies on fluorinated pyridine nucleosides have reported minimum
inhibitory concentrations (MICs) in the range of 1.3 to 4.9 ug/mL against various bacterial
strains, including Staphylococcus aureus and Escherichia coli.[16][17] The incorporation of a
fluorophenyl group into the aminopyridine scaffold could lead to compounds with promising
antibacterial or antifungal activity.

Compound Class Bacterial Strain Activity (MIC) Reference

Fluorinated pyridine

. S. aureus, E. coli 1.3-4.9 yg/mL [16][17]
nucleosides
Organoselenium
imidazo[1,2- E. coli 2.48 pg/mL [18]

a]pyridines

Signaling Pathway Hypothesis

Given that many pyridine-based small molecules exert their anticancer effects by inhibiting
protein kinases, a plausible mechanism of action for 5-(3-Fluorophenyl)pyridin-3-amine could
involve the inhibition of a kinase signaling pathway that is crucial for cancer cell proliferation
and survival.
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Caption: Hypothesized kinase inhibition pathway for 5-(3-Fluorophenyl)pyridin-3-amine.

Conclusion

5-(3-Fluorophenyl)pyridin-3-amine is a compound with a promising chemical scaffold for the
development of novel therapeutic agents. Its synthesis is accessible through well-established
methods like the Suzuki-Miyaura cross-coupling. Based on the biological activities of related
compounds, it warrants further investigation for its potential anticancer and antimicrobial
properties. This technical guide provides a solid foundation for researchers to initiate studies on
this and similar fluorinated arylpyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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